molecular formula C12H12N2O2S B5729858 2-(benzylthio)-6-methoxy-4(3H)-pyrimidinone

2-(benzylthio)-6-methoxy-4(3H)-pyrimidinone

Cat. No. B5729858
M. Wt: 248.30 g/mol
InChI Key: GWQDHWOTOAQYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-6-methoxy-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound is a pyrimidine derivative and has been found to possess various biological activities. In

Mechanism of Action

The mechanism of action of 2-(benzylthio)-6-methoxy-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(benzylthio)-6-methoxy-4(3H)-pyrimidinone has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been found to possess antioxidant properties, which can protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(benzylthio)-6-methoxy-4(3H)-pyrimidinone in laboratory experiments include its potential pharmacological properties, which can be used to study various diseases and conditions. However, the limitations of using this compound include its limited solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the study of 2-(benzylthio)-6-methoxy-4(3H)-pyrimidinone. One potential direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases. Another direction is to study its mechanism of action in more detail, which can provide insights into its pharmacological properties. Additionally, the development of new synthesis methods for this compound can improve its bioavailability and potential therapeutic applications.
Conclusion:
In conclusion, 2-(benzylthio)-6-methoxy-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound has been found to possess anti-inflammatory, antioxidant, and anticancer activities, and has shown promising results in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(benzylthio)-6-methoxy-4(3H)-pyrimidinone involves the reaction of 2-amino-4-methoxy-6-(methylthio) pyrimidine with benzyl chloride in the presence of potassium carbonate. The reaction is carried out in anhydrous dimethylformamide (DMF) at room temperature. The resulting product is then purified using column chromatography.

Scientific Research Applications

2-(benzylthio)-6-methoxy-4(3H)-pyrimidinone has been extensively studied for its potential pharmacological properties. It has been found to possess anti-inflammatory, antioxidant, and anticancer activities. This compound has also shown promising results in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

2-benzylsulfanyl-4-methoxy-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-16-11-7-10(15)13-12(14-11)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQDHWOTOAQYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC(=N1)SCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzylsulfanyl-4-methoxy-1H-pyrimidin-6-one

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